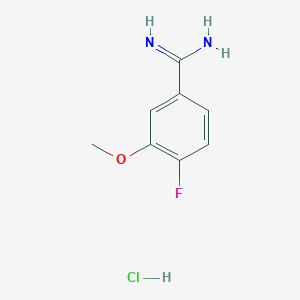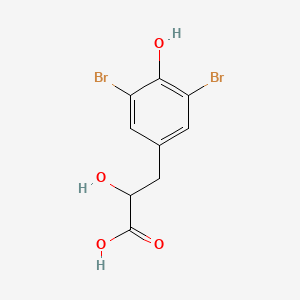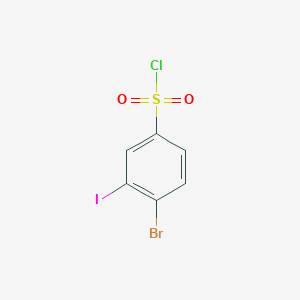
4-Bromo-3-iodobenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-iodobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3BrIO2SCl It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 4 and 3 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-iodobenzenesulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of bromobenzene followed by iodination. The general steps are as follows:
Sulfonation: Bromobenzene is reacted with chlorosulfonic acid to form 4-bromobenzenesulfonyl chloride.
Iodination: The 4-bromobenzenesulfonyl chloride is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the 3 position.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Bromo-3-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The bromine and iodine atoms can participate in oxidation and reduction reactions, leading to the formation of different halogenated derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
科学研究应用
4-Bromo-3-iodobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-bromo-3-iodobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The bromine and iodine atoms can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
4-Iodobenzenesulfonyl Chloride: Similar structure but lacks the bromine atom.
4-Bromobenzenesulfonyl Chloride: Similar structure but lacks the iodine atom.
Benzenesulfonyl Chloride: Parent compound without any halogen substitutions.
Uniqueness
4-Bromo-3-iodobenzenesulfonyl chloride is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation imparts distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of bromine and iodine allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry and research.
属性
分子式 |
C6H3BrClIO2S |
|---|---|
分子量 |
381.41 g/mol |
IUPAC 名称 |
4-bromo-3-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrClIO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H |
InChI 键 |
IPALJLVEDUNDTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
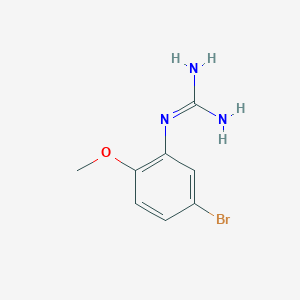
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
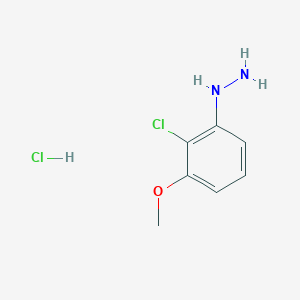
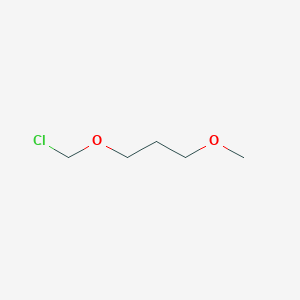
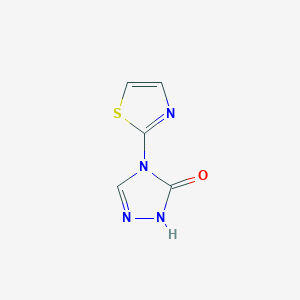
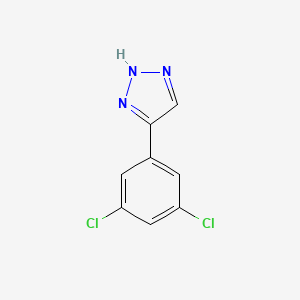
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
![1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone](/img/structure/B13694480.png)
